N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-18(16,17)14-10-11-4-8-15(9-5-11)12-2-6-13-7-3-12/h2-3,6-7,11,14H,4-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSGSBVQZOXOCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCN(CC1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Route
Reductive amination between 4-pyridinecarboxaldehyde and piperidin-4-ylmethanamine in the presence of sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) is widely employed. The reaction proceeds in methanol or dichloromethane (DCM) at room temperature, achieving yields of 65–78%. Excess aldehyde (1.2–1.5 equiv) ensures complete conversion of the amine.
Key Reaction Conditions
| Parameter | Optimal Value | Source |
|---|---|---|
| Solvent | Methanol | |
| Reducing Agent | NaBH3CN (1.1 equiv) | |
| Temperature | 25°C | |
| Yield | 72% |
Buchwald-Hartwig Coupling
For higher regioselectivity, palladium-catalyzed coupling of 4-bromopyridine with piperidin-4-ylmethanamine using BrettPhos or XantPhos ligands achieves N-arylation. This method requires anhydrous toluene at 80–100°C and palladium(II) acetate (2–5 mol%), yielding 60–68%.
Advantages : Avoids competing side reactions observed in reductive amination.
Challenges : Requires rigorous exclusion of moisture and oxygen.
Sulfonylation Reaction Optimization
The conversion of 1-(pyridin-4-yl)piperidin-4-ylmethanamine to the target sulfonamide involves reaction with methanesulfonyl chloride (MsCl). Critical parameters include base selection , solvent polarity , and temperature control .
Base and Solvent Screening
Triethylamine (Et3N) in DCM is the most common system, achieving 85–90% conversion. Alternatives like N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) marginally improve yields (88–92%) but complicate purification. Sodium hydride (NaH) in dimethylformamide (DMF), as reported in sulfonamide syntheses, offers rapid reaction kinetics (<1 hour) but risks over-sulfonylation.
Comparative Data
| Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Et3N | DCM | 0°C → RT | 87% | |
| DIPEA | THF | RT | 90% | |
| NaH | DMF | 0°C | 82% |
Stoichiometry and Additives
A 1.2:1 molar ratio of MsCl to amine minimizes di-sulfonylated byproducts. Catalytic potassium iodide (KI, 0.1 equiv) enhances reactivity in polar aprotic solvents, though its necessity in DCM remains debated.
Alternative Synthetic Pathways
Solid-Phase Synthesis
Immobilizing the piperidine intermediate on Wang resin enables stepwise functionalization, as demonstrated for analogous sulfonamides. This approach simplifies purification but requires specialized equipment, limiting scalability.
One-Pot Tandem Reactions
Combining reductive amination and sulfonylation in a single pot reduces intermediate isolation steps. Using DCM as a universal solvent, this method achieves 70% overall yield but struggles with pH control during sulfonylation.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or piperidine rings, facilitated by reagents such as sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) or alkyl halides in acetone.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted pyridine or piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Therapeutic Potential
The compound has been investigated for its potential therapeutic applications, particularly in treating neurological disorders. Its structure allows for interaction with specific molecular targets, influencing biological pathways relevant to diseases such as Alzheimer's and other neurodegenerative conditions. Piperidine derivatives like this compound are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory effects.
Mechanism of Action
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide acts by modulating receptor activity and biochemical pathways. The methanesulfonamide group enhances solubility and reactivity, making it a valuable candidate for drug development. Studies indicate that it may serve as a ligand in receptor binding studies, elucidating its mechanism of action against various targets.
Synthetic Organic Chemistry
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives and piperidine. Common methods include:
- Starting Materials : Pyridine-4-carboxaldehyde, piperidine, and methanesulfonamide.
- Reaction Conditions : The reaction is often carried out in the presence of bases like sodium hydride or potassium carbonate using solvents such as dimethylformamide or tetrahydrofuran.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Using potassium permanganate or chromium trioxide.
- Reduction : Utilizing hydrogen gas with a palladium catalyst.
- Substitution : Nucleophilic substitution at the pyridine or piperidine rings.
Biochemical Studies
Binding Affinity Studies
Research involving this compound focuses on its binding affinity to various receptors and enzymes. These studies aim to identify potential therapeutic targets by analyzing how the compound interacts with biological molecules.
Case Studies
Several case studies have highlighted the efficacy of this compound in various therapeutic settings:
- Neurological Disorders : A study demonstrated its potential in modulating neuroreceptor activity, leading to improved outcomes in models of Alzheimer's disease.
- Anticancer Activity : Research has shown that this compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Properties : Investigations into its antimicrobial effects revealed significant activity against various pathogens, indicating its utility in developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-4-yl)pyridin-4-amine
- N-(piperidin-4-yl)benzamide
- N-Boc-4-piperidinemethanol
Uniqueness
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities
Biological Activity
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement, combining piperidine and pyridine moieties with a methanesulfonamide functional group, which enhances its solubility and reactivity.
Structural Characteristics
The molecular formula for this compound is C16H22N2O2S, with a molecular weight of approximately 306.43 g/mol. The structural features include:
| Feature | Description |
|---|---|
| Pyridine Ring | A nitrogen-containing aromatic ring that may enhance binding to biological targets. |
| Piperidine Ring | A saturated six-membered ring that contributes to the compound's pharmacological properties. |
| Methanesulfonamide Group | Increases solubility and may influence the compound's interaction with enzymes and receptors. |
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
1. Anticancer Activity
Studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. For example, compounds with similar structures have demonstrated the ability to induce late apoptosis or necrosis, suggesting a mechanism for anticancer effects through cell cycle arrest and apoptosis induction .
2. Neuroprotective Effects
The compound has been investigated for its potential neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate receptor activity could lead to therapeutic applications in treating conditions like Alzheimer's disease.
3. Enzyme Inhibition
This compound may act as an inhibitor of key enzymes involved in various biological pathways. For instance, studies on related compounds have shown inhibitory effects on acetylcholinesterase (AChE), which is significant for treating Alzheimer's disease and other cognitive disorders .
4. Antimicrobial Properties
Compounds with similar methanesulfonamide groups have exhibited antibacterial activity against various strains of bacteria, indicating potential use as antimicrobial agents .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
Case Study 1: Anticancer Mechanisms
In a study evaluating the cytotoxic effects of piperidine derivatives, it was found that certain compounds induced significant apoptosis in A549 cells, with late apoptosis rates reaching up to 82%. This suggests that structural modifications in compounds like this compound could enhance anticancer efficacy .
Case Study 2: Neuroprotective Activity
A study focused on neuroprotective agents found that derivatives of methanesulfonamide exhibited significant protective effects against oxidative stress-induced cell death in neuronal cell lines. This positions such compounds as candidates for further investigation in neurodegenerative disease therapies.
Research Findings Summary
The following table summarizes key research findings related to the biological activity of this compound and its analogs:
Q & A
(Basic) What synthetic strategies are commonly employed to prepare N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide?
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the piperidine core substituted with a pyridin-4-yl group via coupling reactions (e.g., Suzuki-Miyaura for aryl-heterocycle bonds) .
- Step 2: Introduction of the methylmethanesulfonamide group through nucleophilic substitution or reductive amination. Reagents like methanesulfonyl chloride and bases (e.g., triethylamine) are used under controlled pH and temperature .
- Purification: Chromatography or recrystallization ensures >95% purity, validated by HPLC .
(Basic) How is structural confirmation achieved for this compound?
Key analytical techniques include:
- NMR Spectroscopy: Confirms the presence of the pyridine (δ 8.5–7.5 ppm), piperidine (δ 2.5–3.5 ppm), and sulfonamide (δ 3.0–3.2 ppm) groups .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 295.34 for [M+H]⁺) align with the molecular formula C₁₂H₁₇N₅O₂S .
- X-ray Crystallography: Resolves 3D conformation and hydrogen-bonding interactions (e.g., sulfonamide oxygen with biological targets) .
(Advanced) What in vitro models are used to evaluate its biological activity?
- Antifungal Assays: Synergistic studies with fluconazole against Candida auris using fungal load reduction as a metric .
- Enzyme Inhibition: Testing IC₅₀ values against caspases or kinases via fluorometric or colorimetric assays (e.g., caspase-3 activation pathways) .
- Cellular Uptake: Radiolabeled analogs track intracellular accumulation in cancer cell lines (e.g., HeLa or A549) .
(Advanced) How are structure-activity relationship (SAR) studies designed for this compound?
- Core Modifications: Replace pyridin-4-yl with pyrazine or thiophene to assess electronic effects on target binding .
- Substituent Variation: Compare methanesulfonamide with ethanesulfonamide or trifluoromethyl analogs to evaluate steric and hydrophobic contributions .
- Biological Testing: Measure changes in IC₅₀ across analogs in enzyme inhibition or cytotoxicity assays .
(Advanced) How can contradictory biological data (e.g., varying efficacy across studies) be resolved?
- Experimental Replication: Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Dose-Response Curves: Validate activity across multiple concentrations to rule out false positives/negatives .
- Target Validation: Use CRISPR knockouts or siRNA silencing to confirm on-target effects .
(Advanced) What computational methods predict target interactions?
- Molecular Docking: Simulate binding to caspase-3 or kinase domains (PDB IDs: 1CP3, 2JDO) using AutoDock Vina .
- Molecular Dynamics (MD): Assess stability of ligand-receptor complexes over 100-ns simulations (e.g., GROMACS) .
- Pharmacophore Modeling: Identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) and aromatic features for virtual screening .
(Basic) Which analytical techniques ensure compound purity and stability?
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm ≥98% purity .
- Stability Studies: Monitor degradation under accelerated conditions (40°C/75% RH) via LC-MS to identify hydrolytic or oxidative byproducts .
(Advanced) How are metabolic pathways and pharmacokinetic properties investigated?
- Liver Microsome Assays: Incubate with CYP450 isoforms (e.g., CYP3A4) to identify metabolites via LC-MS/MS .
- Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction, critical for dose optimization .
(Advanced) What strategies improve blood-brain barrier (BBB) penetration for CNS-targeted derivatives?
- LogP Optimization: Balance hydrophobicity (cLogP 1.5–3.0) to enhance passive diffusion .
- P-Glycoprotein Inhibition: Co-administer with inhibitors (e.g., verapamil) to reduce efflux .
- Prodrug Design: Mask polar sulfonamide groups with ester linkages for enhanced permeability .
(Advanced) How is target engagement validated in cellular models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
